Diacylglyceride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Diacylglycerides can be synthesized through various methods. One common method is the glycerolysis reaction between triglycerides and glycerol . This reaction can be catalyzed by either chemical or enzymatic means. For example, inorganic alkaline catalysts such as alkali and alkaline earth metals or biodegradable enzyme lipase can be used to accelerate the rates of reaction . Industrial production of diacylglycerides often involves the use of vegetable oils or animal fats as raw materials .

化学反応の分析

Diacylglycerides undergo various chemical reactions, including oxidation, reduction, and substitution reactions. In biochemical signaling, diacylglycerides function as second messenger signaling lipids and are products of the hydrolysis of phosphatidylinositol 4,5-bisphosphate by the enzyme phospholipase C . This reaction produces inositol trisphosphate and diacylglyceride, which remains within the plasma membrane due to its hydrophobic properties . Diacylglycerides can also be phosphorylated by diacylglycerol kinase to form phosphatidic acid, which plays a role in cell growth, proliferation, and survival .

科学的研究の応用

Diacylglycerides have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of other lipids, such as triacylglycerols and phospholipids . In biology, diacylglycerides play a crucial role in cellular signaling pathways, particularly in the activation of protein kinase C . In medicine, diacylglycerides have been studied for their potential health benefits, such as reducing body fat accumulation and lowering serum triglyceride levels . In the food industry, diacylglycerides are used as emulsifiers and fat substitutes in various products .

作用機序

Diacylglycerides exert their effects through various molecular targets and pathways. One of the primary mechanisms is the activation of protein kinase C, which is facilitated by the production of diacylglyceride in the plasma membrane . This activation leads to the translocation of protein kinase C from the cytosol to the plasma membrane, where it can phosphorylate target proteins and regulate various cellular processes . Diacylglycerides also interact with other signaling molecules, such as inositol trisphosphate, to modulate intracellular calcium levels and further influence cellular functions .

類似化合物との比較

Diacylglycerides are similar to other glycerides, such as monoglycerides and triglycerides. Monoglycerides consist of a single fatty acid chain bonded to a glycerol molecule, while triglycerides have three fatty acid chains . Compared to these compounds, diacylglycerides have unique properties that make them suitable for specific applications. For example, diacylglycerides can act as effective emulsifiers in food products, whereas monoglycerides and triglycerides may not provide the same functionality . Additionally, diacylglycerides have distinct roles in cellular signaling pathways that are not shared by monoglycerides or triglycerides .

特性

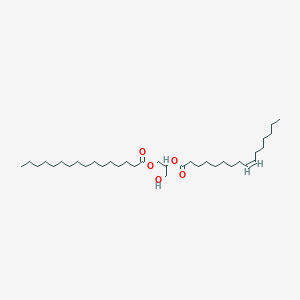

分子式 |

C35H66O5 |

|---|---|

分子量 |

566.9 g/mol |

IUPAC名 |

[2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14- |

InChIキー |

ADLOEVQMJKYKSR-PEZBUJJGSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)